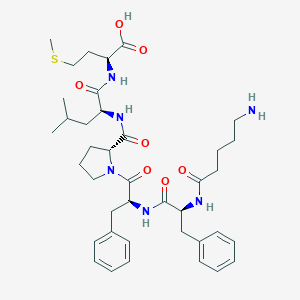
delta-Ava-pro(9)-substance P (7-11)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta-Ava-pro(9)-substance P (7-11) is a neuropeptide that has been studied for its potential therapeutic applications. It is a synthetic analogue of substance P, a peptide neurotransmitter that plays a role in pain perception and inflammation. Delta-Ava-pro(9)-substance P (7-11) has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various conditions.
Mecanismo De Acción
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) acts by binding to the neurokinin-1 receptor, which is expressed in various tissues, including the nervous system and immune cells. This binding inhibits the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) has been shown to modulate the activity of ion channels involved in pain perception, leading to its analgesic effects.
Efectos Bioquímicos Y Fisiológicos
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce edema formation, and decrease leukocyte infiltration in animal models of inflammation. Additionally, it has been shown to reduce pain behavior in animal models of neuropathic pain and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) is its specificity for the neurokinin-1 receptor, which allows for targeted inhibition of the inflammatory response. Additionally, it has been shown to have a good safety profile in animal studies. However, one limitation is the lack of human clinical trials, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)). One area of interest is its potential use in the treatment of inflammatory skin conditions such as psoriasis and eczema. Additionally, it may have potential applications in the treatment of chronic pain conditions such as fibromyalgia and migraine. Further research is needed to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) is synthesized using solid-phase peptide synthesis. This technique involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) has been studied for its potential therapeutic applications in various fields, including pain management, neurology, and dermatology. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of conditions such as arthritis, neuropathic pain, and psoriasis.
Propiedades
Número CAS |
136912-73-7 |
|---|---|
Nombre del producto |
delta-Ava-pro(9)-substance P (7-11) |
Fórmula molecular |
C39H56N6O7S |
Peso molecular |
753 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C39H56N6O7S/c1-26(2)23-30(35(47)42-29(39(51)52)19-22-53-3)43-37(49)33-17-12-21-45(33)38(50)32(25-28-15-8-5-9-16-28)44-36(48)31(24-27-13-6-4-7-14-27)41-34(46)18-10-11-20-40/h4-9,13-16,26,29-33H,10-12,17-25,40H2,1-3H3,(H,41,46)(H,42,47)(H,43,49)(H,44,48)(H,51,52)/t29-,30-,31-,32-,33+/m0/s1 |
Clave InChI |
ZQAKFOMGNRXPNB-PMUGGPHNSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCN |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN |
Secuencia |
XFFPLM |
Sinónimos |
delta-Ava-Pro(9)-substance P (7-11) GR 51667 GR-51667 substance P (7-11), delta-Ava-Pro(9)- substance P (7-11). delta-aminovalyl-Pro(9)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




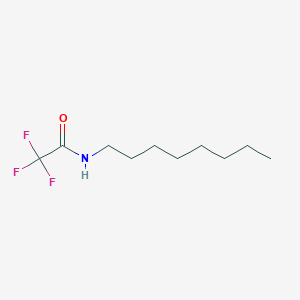
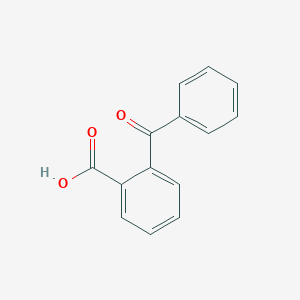
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
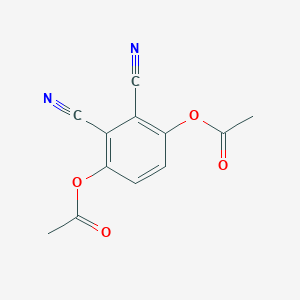
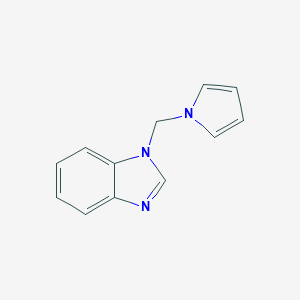
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
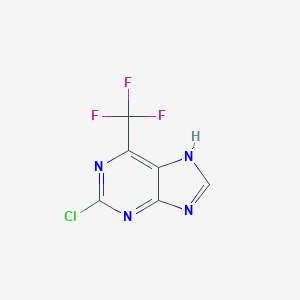
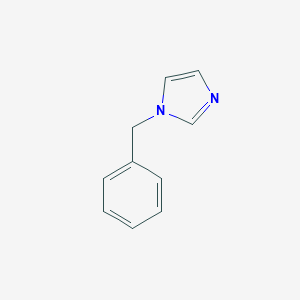
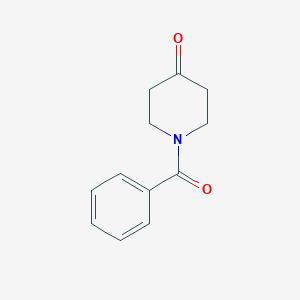
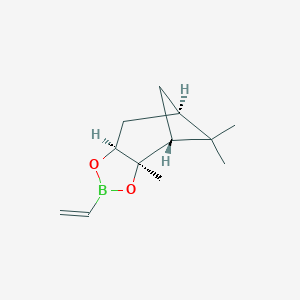
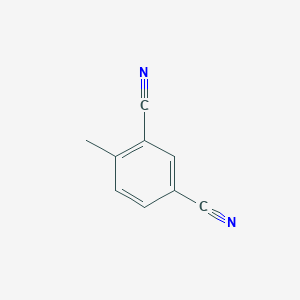
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)